molecular formula C11H12N6OS B2553023 4-methyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1798512-74-9

4-methyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2553023
CAS No.: 1798512-74-9
M. Wt: 276.32
InChI Key: JRIGRSBUQUKNIJ-UHFFFAOYSA-N
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Description

4-methyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1,2,3-thiadiazole-5-carboxamide is a complex heterocyclic compound It features a unique combination of pyrazolo[1,5-a]imidazole and thiadiazole moieties, making it an interesting subject for research in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1,2,3-thiadiazole-5-carboxamide typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a pyrazolo[1,5-a]imidazole intermediate, followed by its reaction with a thiadiazole derivative under specific conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to meet the required standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols .

Scientific Research Applications

4-methyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1,2,3-thiadiazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-methyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)-1,2,3-thiadiazole-5-carboxamide apart is its unique combination of these three heterocyclic moieties, which may confer a distinct set of biological activities and chemical properties .

Properties

IUPAC Name

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-4-methylthiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N6OS/c1-8-10(19-15-14-8)11(18)12-4-5-16-6-7-17-9(16)2-3-13-17/h2-3,6-7H,4-5H2,1H3,(H,12,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRIGRSBUQUKNIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCCN2C=CN3C2=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N6OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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